molecular formula C10H13N3O B12086877 N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

カタログ番号: B12086877
分子量: 191.23 g/mol
InChIキー: ZYMRRAKZCGUMLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine with a molecular formula of C 10 H 13 N 3 O and a molecular weight of 191.23 g/mol. This compound features a pyrazole core substituted with a methyl group at the 1-position and a 1-(furan-2-yl)ethylamine moiety at the 3-position, making it a valuable building block in medicinal chemistry and organic synthesis . In scientific research, this compound is investigated for its diverse biological activities. Studies on structurally similar pyrazole and furan-containing hybrids indicate potential for significant antimicrobial properties , with some showing broad-spectrum efficacy against various bacterial strains . Furthermore, it is studied for its anticancer potential , with research suggesting it may inhibit cell proliferation in several cancer cell lines, potentially by modulating enzymes or receptors critical for cell growth and apoptosis . The mechanism of action is thought to involve the interaction of its furan and pyrazole rings with specific molecular targets, such as enzymes, potentially inhibiting their activity . This product is intended For Research Use Only and is not for human or veterinary use .

特性

分子式

C10H13N3O

分子量

191.23 g/mol

IUPAC名

N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8(9-4-3-7-14-9)11-10-5-6-13(2)12-10/h3-8H,1-2H3,(H,11,12)

InChIキー

ZYMRRAKZCGUMLW-UHFFFAOYSA-N

正規SMILES

CC(C1=CC=CO1)NC2=NN(C=C2)C

製品の起源

United States

準備方法

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are widely used to assemble heterocyclic frameworks efficiently. A one-pot synthesis of 3,5-disubstituted furan-2(5H)-ones with pyrazole moieties demonstrates the feasibility of combining furan and pyrazole precursors in a single step. For example, pyruvic acid reacts with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and aromatic amines to form imine intermediates, which cyclize into furanone-pyrazole hybrids. Adapting this approach, the target compound could theoretically form via condensation of a furan-ethylamine derivative with a methylpyrazole precursor under acidic conditions.

Cyclization of Precursor Intermediates

Cyclization reactions are critical for pyrazole ring formation. A representative method involves treating hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan undergoes Vilsmeier formylation to yield pyrazole-carboxaldehyde derivatives. Similarly, introducing a furan-ethyl group to a preformed pyrazole intermediate—such as 1-methyl-1H-pyrazol-3-amine—via nucleophilic substitution or reductive amination could generate the target compound.

Reaction Optimization and Condition Screening

Optimizing reaction parameters is essential for maximizing yield and purity. Studies on analogous systems highlight the impact of solvents, catalysts, and temperature.

Solvent Effects on Reaction Efficiency

Polar protic solvents like isopropyl alcohol (i-PrOH) enhance reaction rates and yields in pyrazole syntheses. For example, a comparative study of 3-hetarylaminomethylidenefuran-2(3H)-ones revealed that i-PrOH under reflux achieved 75% yield in 25 minutes, outperforming ethanol (67%) and toluene (65%). This solvent’s high polarity facilitates intermediate stabilization and promotes cyclization.

Table 1: Solvent Optimization for Pyrazole-Furan Hybrid Synthesis

SolventHeating MethodTime (min)Yield (%)Z:E Ratio
i-PrOHReflux25753:1
EtOHReflux30672:1
1,4-DioxaneReflux32702.5:1

Catalytic Systems and Temperature Control

Palladium catalysts, such as Pd(OAc)₂ and XPhos, are effective in cross-coupling reactions that install furan moieties. In the synthesis of a MET kinase inhibitor, Pd-mediated Stille coupling between pyridinyl stannanes and isoxazole derivatives achieved 60% yield. For this compound, analogous coupling between a furan-ethyl iodide and a pyrazole-amine precursor could be explored under inert atmospheres at 90–100°C.

Characterization and Analytical Validation

Confirming the structure and purity of this compound requires advanced analytical techniques.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR spectra of similar compounds show distinct signals for furan protons (δ 6.2–7.5 ppm) and pyrazole methyl groups (δ 2.3–3.1 ppm). The ethyl linker between furan and pyrazole would appear as a multiplet integrating for two protons.

  • ¹³C NMR resolves carbonyl carbons in furanone derivatives (δ 160–180 ppm) and pyrazole ring carbons (δ 140–150 ppm).

Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectra of pyrazole-furan hybrids exhibit molecular ion peaks consistent with their molecular weights. For example, a compound with molecular formula C₁₀H₁₃N₃O shows a [M+H]⁺ peak at m/z 191.23.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is employed to assess purity, with methods optimized using C18 columns and acetonitrile-water mobile phases. A purity >95% is typically required for pharmacological applications.

Comparative Analysis of Synthetic Routes

While no direct synthesis of this compound is documented, extrapolating from related systems reveals two viable pathways:

Route A: Sequential Functionalization

  • Synthesize 1-methyl-1H-pyrazol-3-amine via cyclization of β-keto esters with methylhydrazine.

  • Introduce the furan-ethyl group through reductive amination using furfuryl acetone and a reducing agent like NaBH₃CN.

Route B: Convergent Coupling

  • Prepare a furan-ethyl iodide derivative via iodination of 1-(furan-2-yl)ethanol.

  • Couple with 1-methyl-1H-pyrazol-3-amine using a Pd-catalyzed Ullmann or Buchwald-Hartwig reaction.

Route B offers better atom economy but requires stringent anhydrous conditions and specialized catalysts.

化学反応の分析

Types of Reactions

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

科学的研究の応用

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

類似化合物との比較

Structural Analogues with Pyrazole-Furan Hybrid Scaffolds

1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine
  • Structure : Differs in the substitution pattern: an ethyl group replaces the methyl at the pyrazole 1-position, and the amine is at the 4-position instead of 3.
  • Molecular Weight : 205.26 g/mol .
  • Key Difference : The positional isomerism (3-amine vs. 4-amine) may influence electronic properties and binding interactions in biological systems.
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
  • Structure : Incorporates a fluorinated ethyl group and a methyl-substituted pyrazole.
  • Molecular Weight : 287.77 g/mol .
  • Significance : The fluorine atom enhances metabolic stability and lipophilicity, which are critical for drug bioavailability.
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Structure : Features a pyridinyl group instead of furan and a phenyl substituent.
  • Mass Spectrometry : ESIMS m/z 252 ([M+2H]) .

Compounds with Furan-Based Bioactive Moieties

1-(Furan-2-yl)-N-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl)methanamine Derivatives
  • Activity: Derivatives Fb and Fe exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 3.1 µg/mL) via inhibition of enoyl-ACP reductase .
  • Structural Contrast : The thiadiazole ring replaces the pyrazole core, but the furan-2-yl group is retained. Hydrogen bonding with Tyr158 and Met103 in the enzyme active site is critical for activity .

Pyrazole Derivatives with Complex Heterocyclic Systems

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Synthesis : Prepared via copper-catalyzed coupling, yielding a yellow solid (mp 104–107°C).
  • Spectroscopy : HRMS (ESI) m/z 215 ([M+H]+) confirms molecular weight .
  • Comparison : The cyclopropylamine substituent introduces steric constraints compared to the flexible 1-(furan-2-yl)ethyl group in the target compound.
3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl Chloride
  • Application : Sulfonyl chloride group suggests utility as a synthetic intermediate for sulfonamide derivatives .
  • Contrast : The difluoroethoxy and sulfonyl groups confer distinct reactivity compared to the amine functionality in the target compound.
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features Reference
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine C9H13N3O 179.22 Furan-pyrazole hybrid
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine C11H15N3O 205.26 Positional isomerism
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C14H14N4 238.29 Pyridine aromaticity
Fb (1-(furan-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine) C13H11N3OS 257.31 Antitubercular activity (MIC 3.1 µg/mL)

生物活性

N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring and a pyrazole moiety, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole derivatives through various synthetic routes, including condensation reactions and cyclizations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it possesses broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported in the range of 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound may also have anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The mechanisms underlying its anticancer effects may involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors involved in disease processes. These interactions can lead to the inhibition or modulation of enzymatic activities critical for microbial survival or cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesNotable Activities
3,5-DimethylpyrazoleTwo methyl groups on pyrazoleAntimicrobial activity
FurosemideFuran ring attached to sulfonamideDiuretic agent
PyrazinamidePyrazole with amide groupAntitubercular activity
N-(furan-2-carbonyl)-pyrazoleFuran bonded to carbonyl on pyrazolePotential anticancer properties

This compound stands out due to its specific substitution pattern, which may influence its biological activity differently compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .
  • Anticancer Activity : In vitro assays indicated that the compound reduced viability in cancer cell lines such as HCT116 (colorectal cancer) and HepG2 (liver cancer), suggesting its role in cancer therapy .
  • Mechanistic Insights : Further research has revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins .

Q & A

Q. What are the optimized synthetic routes for N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a furan-ethylamine derivative with a substituted pyrazole precursor. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in polar aprotic solvents like DMSO, with cesium carbonate as a base, can facilitate amine bond formation at 35°C over 48 hours . Yields may vary based on substituent steric effects; purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical. Lower yields (~17–20%) are typical for sterically hindered analogs, while optimized equivalents of reactants and inert atmospheres improve efficiency.

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for furan and pyrazole), methyl groups (δ 2.1–3.0 ppm), and amine protons (broad ~δ 5.0–6.0 ppm). Deshielding of the pyrazole C3 proton (δ ~8.5 ppm) indicates conjugation with the amine .
  • IR : Stretching frequencies for C=N (1618 cm⁻¹), C-O (1350 cm⁻¹), and aromatic C-H (721 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond angles and confirms the planar pyrazole-furan orientation. SHELXL refinement is recommended for high-resolution data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial screening : Use microdilution assays (e.g., Alamar Blue) against Mycobacterium tuberculosis H37Rv to determine minimum inhibitory concentrations (MICs). Active derivatives often show MICs <10 µg/mL .
  • Enzyme inhibition : For target-specific studies (e.g., enoyl-ACP reductase), employ spectrophotometric assays measuring NADH depletion at 340 nm. IC₅₀ values correlate with docking affinity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in biological activity data across analogs?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) : Compare binding poses of active vs. inactive analogs in target proteins (e.g., enoyl-ACP reductase, PDB: 2H7M). Active compounds (e.g., MIC = 3.1 µg/mL) typically form hydrogen bonds with residues like Tyr158 and Met103 .
  • QSAR models : Use PASS software to predict bioactivity probability (Pa >0.68). Discrepancies between predicted and observed activities may arise from unaccounted pharmacokinetic factors (e.g., membrane permeability) .

Q. What strategies address low yields in the synthesis of N-substituted pyrazole-furan hybrids?

  • Methodological Answer :
  • Catalyst optimization : Replace CuBr with Pd(OAc)₂ for Buchwald-Hartwig coupling, improving yields to >40% .
  • Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 2 hours at 100°C) while maintaining yield .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to minimize side reactions during coupling .

Q. How do structural modifications (e.g., substituent electronegativity) influence target binding kinetics?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., nitro, -CF₃) enhance hydrogen bonding but may reduce solubility. For example, 3-nitro-phenyl analogs show 5× higher affinity for enoyl-ACP reductase than methoxy derivatives .
  • Steric maps : Generate CoMFA/CoMSIA models to quantify substituent volume effects. Bulky groups at the furan 5-position often disrupt π-π stacking .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。